![molecular formula C24H19ClN2O3 B12346636 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and substituted phenyl groups. The presence of chlorine and methoxy groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the carboxamide group and the substituted phenyl groups. Common reagents used in these reactions include chlorinating agents, methoxy-substituted anilines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide , also known by its chemical formula C23H22ClN3O3, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound's structure features a chromene core, which is a fused bicyclic system known for its diverse biological activities. The presence of the chloro and methoxy substituents enhances its pharmacological profile. The molecular weight is approximately 439.3 g/mol, and its structural formula can be represented as follows:SMILES COc1ccc Cl cc1N c1oc2ccccc2cc1C O Nc1ccc Cl cc1
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that similar chromene derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The antimicrobial efficacy of chromene derivatives has been well-documented, with studies demonstrating their activity against a range of pathogens, including bacteria and fungi. The specific compound has shown promise in inhibiting the growth of resistant strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Emerging evidence suggests that compounds with chromene structures may possess neuroprotective properties. They have been investigated for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The specific compound's ability to cross the blood-brain barrier could enhance its effectiveness in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study conducted by researchers aimed to evaluate the cytotoxic effects of various chromene derivatives, including the target compound, on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound exhibited a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity. Further analysis revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits bacterial growth | |
Neuroprotective | Reduces oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
Substituent | Effect on Activity |
---|---|
Chloro group | Enhances potency |
Methoxy group | Improves solubility |
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the condensation of appropriate aldehydes with amines to form the imine linkage, followed by cyclization to form the chromene core. The introduction of substituents such as the 5-chloro-2-methylphenyl and 4-methoxyphenyl groups enhances its biological activity.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Antimicrobial, anti-inflammatory | |
6-(Dimethyl-2H-chromene) derivatives | Anti-MRSA |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties , which are crucial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.
Anticancer Activity
Studies have demonstrated that chromene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
Study | Cancer Type | Mechanism |
---|---|---|
Cagide et al., 2015 | Breast Cancer | Induction of apoptosis via mitochondrial pathway |
BenchChem Studies | Various | Inhibition of tumor proliferation through enzyme inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that chromenes can act as antioxidants, reducing oxidative stress in cells.
Case Studies
-
Antimicrobial Efficacy Against MRSA : A study highlighted the effectiveness of chromene derivatives against MRSA strains, demonstrating a significant reduction in bacterial viability when treated with these compounds.
"The utilization of novel molecules which confer synergistical effects to existing MRSA-directed antibiotics is one of the well-accepted strategies..." .
- Anticancer Potential : In vitro studies showed that certain chromene derivatives could inhibit the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-7-8-17(25)14-21(15)27-24-20(13-16-5-3-4-6-22(16)30-24)23(28)26-18-9-11-19(29-2)12-10-18/h3-14H,1-2H3,(H,26,28) |
InChI Key |
GJRKURHAMWKDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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